2-(3-Phthalimidopropylthio)oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O3S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-[3-(1,3-oxazol-2-ylsulfanyl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H12N2O3S/c17-12-10-4-1-2-5-11(10)13(18)16(12)7-3-9-20-14-15-6-8-19-14/h1-2,4-6,8H,3,7,9H2 |
InChI Key |
NVIRBQTXAICWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=NC=CO3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 3 Phthalimidopropylthio Oxazole
Retrosynthetic Disconnection Analysis
A logical retrosynthetic analysis of 2-(3-Phthalimidopropylthio)oxazole suggests two primary disconnection points. The most apparent disconnection is at the thioether bond (C-S bond), leading to a 2-mercaptooxazole intermediate and an appropriate phthalimidopropyl electrophile, such as N-(3-bromopropyl)phthalimide. This approach is attractive due to the well-established reactivity of thiols as nucleophiles.
A second disconnection can be envisioned at the C2-carbon of the oxazole (B20620) ring, breaking it down into simpler precursors. This could involve disconnecting the entire oxazole ring, leading back to acyclic starting materials that can be cyclized to form the desired heterocyclic core.
oxazole_Retrosynthesis.png)
Based on this analysis, the synthetic strategy will focus on the initial formation of the oxazole ring, followed by the introduction of the phthalimidopropylthio side chain.
Synthesis of the Oxazole Ring System and its Functionalization
The construction of the oxazole core is a critical step. Several established methods can be employed, with the choice depending on the availability of starting materials and the desired substitution pattern. For the synthesis of a C2-functionalized oxazole, methods that allow for the direct introduction of a sulfur-containing group or provide a handle for subsequent functionalization are of particular interest.
Overview of Established Oxazole Synthesis Protocols
Several classical and modern methods are available for the synthesis of the oxazole ring. researchgate.net
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. organic-chemistry.org While a powerful tool for substituted oxazoles, it would require a specific 2-acylamino ketone precursor.
van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form the oxazole ring. researchgate.netorganic-chemistry.orgwikipedia.org It is particularly useful for the synthesis of 5-substituted oxazoles. researchgate.netresearchgate.net To obtain a C2-unsubstituted oxazole, formamide (B127407) can be used as a reactant.
Cyclodehydration of α-Hydroxyamides: The cyclization of α-hydroxyamides is a direct route to oxazolines, which can then be oxidized to oxazoles. nih.govnih.govuzh.ch This method is effective but requires the corresponding α-hydroxyamide precursor.
Specific Methodologies for C2-Substituted Oxazoles
For the target molecule, a C2-thio-substituted oxazole is the key intermediate. This can be achieved either by constructing the ring with the thiol group already in place or by functionalizing a pre-formed oxazole ring.
One plausible approach is the synthesis of 2-mercaptooxazole. While not as common as its benzofused analog, 2-mercaptobenzoxazole, its synthesis can be envisioned through the reaction of an appropriate precursor with a sulfur source. For instance, the reaction of α-amino carbonyl compounds with carbon disulfide or a derivative could yield the desired 2-mercaptooxazole. The synthesis of 2-mercaptobenzoxazoles is well-documented and often involves the reaction of o-aminophenol with reagents like alkali metal alkylxanthates or carbon disulfide. uobaghdad.edu.iqnih.govgoogle.comgoogle.com
Alternatively, a C2-unsubstituted oxazole could be synthesized first, followed by lithiation at the C2 position and subsequent reaction with a sulfur electrophile. The C2 proton of oxazole is the most acidic, allowing for regioselective deprotonation. wikipedia.org
Optimization of Oxazole Ring Formation
The choice of method for oxazole ring formation will depend on factors such as yield, scalability, and the commercial availability of starting materials. The van Leusen reaction, for example, is known for its mild conditions and tolerance of various functional groups. researchgate.netresearchgate.net The cyclodehydration of α-hydroxyamides, on the other hand, offers a direct route but may require specific dehydrating agents. nih.govuzh.ch
For the purpose of this proposed synthesis, we will consider the formation of a 2-mercaptooxazole intermediate as the primary route, given the subsequent thioether linkage formation.
Formation of the Thioether Linkage
The formation of the carbon-sulfur bond to yield the final product is a crucial step. This is typically achieved through the nucleophilic attack of a thiol onto an electrophilic carbon.
Carbon-Sulfur Bond Formation via Thiolation Reactions
With the 2-mercaptooxazole intermediate in hand, the introduction of the phthalimidopropyl side chain can be accomplished via an S-alkylation reaction. The thiol group of 2-mercaptooxazole can be deprotonated with a suitable base to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with an alkyl halide, such as N-(3-bromopropyl)phthalimide, in a classic SN2 reaction to form the desired thioether. wikipedia.orggoogle.com
The choice of base and solvent is critical for the success of this reaction. Common bases include potassium carbonate, sodium hydride, or organic bases like triethylamine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 pathway.
Table 1: Proposed Reaction Conditions for S-Alkylation
| Reactant 1 | Reactant 2 | Base | Solvent | Expected Product |
| 2-Mercaptooxazole | N-(3-Bromopropyl)phthalimide | K2CO3 | DMF | This compound |
| 2-Mercaptooxazole | N-(3-Bromopropyl)phthalimide | NaH | THF | This compound |
The starting material, N-(3-bromopropyl)phthalimide, is commercially available or can be synthesized from phthalimide (B116566) and 1,3-dibromopropane. researchgate.netwikipedia.orgtpcj.org
An alternative, though less direct, approach would involve the direct C-H functionalization of an unsubstituted oxazole at the C2 position with a sulfur nucleophile. However, this method is less common and may require specific catalytic systems.
Advanced Catalytic Methods for Thioether Synthesis (e.g., C-S Cross-Coupling)
The formation of the thioether bond in this compound is a critical step. While traditional methods exist, modern catalytic C-S cross-coupling reactions offer significant advantages in terms of efficiency, scope, and milder reaction conditions. These methods typically involve the use of transition metal catalysts to facilitate the coupling of a thiol or a sulfur surrogate with an appropriate electrophile.
Palladium, nickel, and copper are the most commonly employed metals for this transformation. researchgate.netacsgcipr.org The general mechanism for metal-catalyzed thiolation involves the oxidative addition of the metal catalyst to an aryl or alkyl halide, followed by coordination of the thiol and subsequent reductive elimination to yield the thioether product. acsgcipr.org The choice of catalyst, ligands, and base is crucial for the success of these reactions. acsgcipr.org
Recent advancements have focused on developing more sustainable and cost-effective catalytic systems. Iron-catalyzed cross-coupling reactions, for instance, provide an environmentally friendly alternative due to iron's abundance and low toxicity. Nickel-catalyzed methods have also gained prominence, with some protocols enabling the use of less reactive but more abundant aryl chlorides and triflates as coupling partners. researchgate.netnih.gov Furthermore, innovative approaches are being explored, such as using sodium thiosulfate (B1220275) as an odorless and stable sulfur source in palladium-catalyzed reactions, which avoids the use of foul-smelling thiols. acs.org
Table 1: Comparison of Catalytic Systems for C-S Cross-Coupling
| Catalyst System | Advantages | Disadvantages | Relevant Findings |
| Palladium-based | High efficiency, broad substrate scope | High cost, potential for catalyst poisoning | Buchwald-Hartwig conditions are commonly used. acsgcipr.org Can utilize various sulfur sources, including thiols and sodium thiosulfate. acsgcipr.orgacs.org |
| Nickel-based | Lower cost than palladium, can couple less reactive electrophiles | Sensitivity to air and moisture in some cases | Effective for coupling aryl and alkenyl triflates with alkyl thiols. researchgate.net Can be used for reductive cross-coupling of alkyl halides with arylthiosilanes. nih.gov |
| Copper-based | Low cost, low toxicity | Often requires harsher conditions than palladium | Ullman-type couplings can be moderated with appropriate ligands. acsgcipr.org |
| Iron-based | Inexpensive, environmentally friendly | May have a more limited substrate scope compared to noble metals | FeCl3 with L-proline as a ligand can efficiently catalyze the synthesis of diaryl sulfides. |
Stereochemical Control in Thioether Formation
Achieving stereochemical control during the formation of a thioether bond is a significant challenge in organic synthesis, particularly when creating chiral centers adjacent to the sulfur atom. Traditional S(_N)2 reactions of thiolate nucleophiles with chiral electrophiles proceed with inversion of stereochemistry and are a common method for synthesizing chiral thioethers. masterorganicchemistry.com However, this approach is often limited by the steric hindrance around the reaction center, which can lead to competing elimination or S(_N)1 reactions, thereby diminishing the enantiomeric purity of the product. beilstein-journals.org
To address these limitations, several advanced strategies have been developed:
Mitsunobu Reaction Modifications: A modified Mitsunobu reaction, employing benzoquinone derivatives instead of azodicarboxylates, allows for the formation of tertiary thioethers with inversion of stereochemistry. beilstein-journals.orgnih.gov This method involves the activation of a tertiary alcohol with a phosphine (B1218219) and subsequent displacement by a thiol nucleophile.
Enzymatic Approaches: Biocatalysis offers a promising avenue for enantioselective thioether synthesis. Ene-reductases (EREDs) have been shown to catalyze the synthesis of chiral thioethers from α-bromoacetophenones and pro-chiral vinyl sulfides. nih.gov This method can provide access to either enantiomer of the product depending on the specific enzyme used, with high conversions and enantiomeric excesses reported. nih.gov
Substrate-Controlled Diastereoselective Reactions: The inherent chirality of a starting material can be used to direct the stereochemical outcome of a reaction. For instance, the diastereoselective addition of an aldehyde to a chiral oxathiolanone has been employed in the synthesis of natural products containing chiral thioether moieties. beilstein-journals.org
The choice of method for stereocontrolled thioether synthesis depends on the specific substrate and the desired stereochemical outcome. While traditional S(_N)2 reactions remain useful, modern catalytic and enzymatic methods offer powerful alternatives for constructing complex chiral thioether-containing molecules.
Incorporation and Derivatization of the Phthalimide Moiety
N-Alkylation Approaches for Phthalimide
The Gabriel synthesis is a classic and widely used method for preparing primary amines, which involves the N-alkylation of phthalimide. byjus.com This reaction typically proceeds by first deprotonating phthalimide with a base, such as potassium hydroxide (B78521) or potassium carbonate, to form the nucleophilic phthalimide anion. byjus.com This anion then undergoes a nucleophilic substitution reaction with an alkyl halide to form an N-alkylphthalimide. byjus.com
Several advancements have been made to improve the efficiency and environmental friendliness of this reaction:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the N-alkylation of phthalimide in "dry" media, where the reactants are adsorbed onto a solid support like potassium carbonate. thieme-connect.com This method offers high yields and remarkably short reaction times (4-10 minutes). thieme-connect.com
Ionic Liquids as Solvents: The use of ionic liquids as reaction media provides a green alternative to traditional volatile organic solvents. organic-chemistry.orgthieme-connect.com N-alkylation of phthalimide in ionic liquids, such as [bmim]BF(_4), in the presence of a base like potassium hydroxide, can be highly efficient, with reactions often proceeding at room temperature and affording high yields. thieme-connect.com The ionic liquid can often be recovered and reused. organic-chemistry.org
Oxidation-Reduction Condensation: An alternative to the traditional Gabriel synthesis involves an oxidation-reduction condensation reaction. This method uses alkyl diphenylphosphinites and 2,6-di-tert-butyl-1,4-benzoquinone (DBBQ) to achieve the N-alkylation of phthalimide under mild conditions, resulting in high yields of the N-alkylated product. oup.com
Table 2: Comparison of Phthalimide N-Alkylation Methods
| Method | Conditions | Advantages | Disadvantages |
| Classical Gabriel Synthesis | Base (e.g., KOH, K(_2)CO(_3)) in a polar aprotic solvent (e.g., DMF) | Well-established, reliable for many substrates | Can require harsh conditions and long reaction times |
| Microwave-Assisted | Alkyl halide, K(_2)CO(_3) (dry media), microwave irradiation | Very fast reaction times, high yields, solvent-free | Requires specialized microwave equipment |
| Ionic Liquids | Alkyl halide, KOH in ionic liquid | Milder conditions, recyclable solvent, high efficiency | Ionic liquids can be expensive |
| Oxidation-Reduction Condensation | Alkyl diphenylphosphinite, DBBQ | Mild conditions, high yields | Requires stoichiometric use of reagents |
Synthetic Routes to the Phthalimidopropyl Fragment
The phthalimidopropyl fragment is a common building block in medicinal chemistry. Its synthesis typically starts with a three-carbon synthon that is then functionalized with the phthalimide group. A common precursor is a 3-halopropylamine or a related derivative.
A straightforward approach involves the direct reaction of phthalic anhydride (B1165640) with 3-aminopropanol, followed by activation of the resulting alcohol (e.g., conversion to a halide or sulfonate) to allow for subsequent coupling reactions. Alternatively, one can start with a commercially available 3-bromopropylamine (B98683) hydrobromide and react it with phthalic anhydride or potassium phthalimide.
The Gabriel synthesis itself provides a direct route to N-(3-bromopropyl)phthalimide, a key intermediate. This can be achieved by reacting potassium phthalimide with 1,3-dibromopropane. Careful control of stoichiometry is necessary to favor the mono-alkylation product.
Convergent and Divergent Synthetic Approaches for the Compound
Divergent Synthesis: A divergent strategy would start from a common intermediate that is then elaborated to introduce the different functionalities. For example, one could start with a 2-(halomethyl)oxazole. nih.gov This reactive intermediate can then be subjected to nucleophilic substitution with the phthalimidopropyl thiol. Alternatively, a 2-(chloromethyl)-4,5-diaryloxazole can be used as a scaffold for synthetic elaboration at the 2-position, reacting with various sulfur nucleophiles. nih.gov This approach allows for the synthesis of a library of related compounds from a single precursor. Divergent syntheses of A-ring condensed oxazoles have also been reported, showcasing the versatility of building upon a core oxazole structure. researchgate.net
The choice between a convergent and divergent approach depends on the specific goals of the synthesis, such as the desired quantity of the final product and whether a library of related compounds is being targeted.
Purification and Yield Optimization Techniques
The purification of the final product and intermediates is crucial for obtaining a high-purity sample. Common techniques include:
Crystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification. For instance, N-methyl-N'-[3-(2-oxazolyl)thiopropyl]thiourea, a related compound, was purified by crystallization from an ethanol-ether-n-hexane mixture. prepchem.com
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from unreacted starting materials and byproducts. The choice of eluent is critical for achieving good separation. For example, ethyl acetate (B1210297) has been used as an eluent to purify a related oxazole thioether derivative. prepchem.com
Yield Optimization: Optimizing the yield involves systematically varying reaction parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading. For catalytic reactions, the choice of ligand can have a significant impact on the yield. In the case of the Gabriel synthesis, using microwave assistance or ionic liquids can lead to improved yields and shorter reaction times. thieme-connect.comthieme-connect.com For cross-coupling reactions, careful control of the reaction atmosphere (e.g., under an inert gas) is often necessary to prevent catalyst deactivation and side reactions.
Chemical Reactivity and Mechanistic Investigations of 2 3 Phthalimidopropylthio Oxazole
Reactivity Profiles of the Oxazole (B20620) Core
The oxazole ring is an aromatic heterocycle characterized by a π-electron system that influences its reactivity towards electrophiles and nucleophiles. Its reactivity is also contingent on the nature of substituents attached to the ring. numberanalytics.com
Electrophilic and Nucleophilic Reactions of the Oxazole Ring
Electrophilic Substitution: The oxazole ring is generally considered electron-rich and can undergo electrophilic aromatic substitution. The presence of the nitrogen atom directs electrophilic attack, typically to the C5 position. tandfonline.comwikipedia.org However, these reactions often require activating groups on the ring to proceed efficiently. numberanalytics.compharmaguideline.com For instance, the presence of an electron-donating group can significantly enhance the ring's susceptibility to electrophilic attack. numberanalytics.comtandfonline.com Common electrophilic substitution reactions include nitration and formylation. numberanalytics.comwikipedia.org
Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is less common and typically requires the presence of a good leaving group, often at the C2 position. tandfonline.comwikipedia.org Halogenated oxazoles, for example, can undergo nucleophilic displacement. pharmaguideline.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially when the ring is substituted with electron-withdrawing groups at C4. pharmaguideline.com Deprotonation at the C2 position is also a known reaction for unsubstituted oxazoles. pharmaguideline.com
Ring-Opening and Rearrangement Pathways
The oxazole ring can undergo ring-opening reactions under various conditions. Nucleophilic attack at the C2-position can lead to ring cleavage, sometimes followed by recyclization to form other heterocyclic systems, such as imidazoles in the presence of ammonia (B1221849) or formamide (B127407). pharmaguideline.com Deprotonation at C2 with a strong base can also induce ring-opening to form an isonitrile. cutm.ac.in
Thermal rearrangements are also a feature of oxazole chemistry. The Cornforth rearrangement, for example, involves the thermal reorganization of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org More recent research has demonstrated the skeletal rearrangement of oxazoles into azepines and pyrroles through dynamic electrocyclization processes. nih.gov
Cycloaddition Chemistry of Oxazole Derivatives
Oxazoles can participate in cycloaddition reactions, most notably as dienes in Diels-Alder reactions. wikipedia.orgpharmaguideline.com This reactivity is facilitated by the furan-like oxygen atom at the 1-position. pharmaguideline.com The presence of electron-donating substituents on the oxazole ring enhances its reactivity with dienophiles. pharmaguideline.com These cycloaddition reactions are valuable for the synthesis of pyridine (B92270) derivatives. wikipedia.org Hypervalent-iodine-mediated oxidative cycloaddition reactions have also been developed for the synthesis of oxazole and oxazoline (B21484) derivatives. thieme-connect.comthieme-connect.com
Transformations Involving the Thioether Linkage
The thioether linkage in 2-(3-phthalimidopropylthio)oxazole is susceptible to oxidation and cleavage reactions, which are common transformations for this functional group.
Oxidation Reactions: Sulfoxide (B87167) and Sulfone Formation
Thioethers are readily oxidized to the corresponding sulfoxides and subsequently to sulfones. youtube.com This transformation can be achieved using various oxidizing agents. Hydrogen peroxide is a common reagent for this purpose, and its effectiveness can be enhanced by catalysts such as titanium-containing zeolites. rsc.org The oxidation of a thioether to a sulfoxide can often occur as a non-catalyzed reaction, while the further oxidation to the sulfone typically requires a catalyst. rsc.org Other oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are also frequently employed for the chemoselective oxidation of thioethers. reddit.com The choice of oxidant and reaction conditions can allow for selective formation of either the sulfoxide or the sulfone. jchemrev.com
Table 1: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Product(s) | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Catalysts can enhance the rate and selectivity. rsc.org |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Sulfoxide, Sulfone | A widely used and often chemoselective reagent. reddit.com |
| Sodium meta-periodate (NaIO₄) | Sulfoxide | Can be selective for sulfoxide formation. jchemrev.com |
| Iodosobenzene | Sulfoxide | Efficient for sensitive sulfides. jchemrev.com |
Cleavage and Exchange Reactions of the Carbon-Sulfur Bond
The carbon-sulfur bond in thioethers can be cleaved under various conditions. mdpi.com This cleavage can be mediated by metals or occur under metal-free conditions. mdpi.com For instance, NCS (N-chlorosuccinimide) can mediate the cleavage of the C(sp³)–S bond in certain thioethers. mdpi.com Oxidative conditions can also promote C–S bond cleavage. The reaction of certain thiols and dithioethers with hydrogen peroxide can lead to the cleavage of the carbon-sulfur bond. rsc.orgresearchgate.net Photochemical methods have also been explored for C–S bond cleavage in thioethers. rsc.org
Coordination Chemistry and Ligand Properties of the Thioether Sulfur
The thioether sulfur in this compound presents a site for coordination with transition metals. Thioethers are classified as soft ligands, indicating a preference for binding with soft metal ions such as Pd(II), Pt(II), and Ag(I). wikipedia.org The sulfur atom possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. The coordination ability of the thioether in this specific molecule is influenced by the electronic environment created by the adjacent oxazole and the distant phthalimide (B116566) group.
The oxazole ring, being an electron-withdrawing group, is expected to reduce the electron density on the sulfur atom, thereby diminishing its nucleophilicity and its ability to act as a ligand compared to a simple alkyl thioether. masterorganicchemistry.com Conversely, the nitrogen and oxygen atoms within the oxazole ring could also participate in coordination, potentially leading to chelation, where the molecule acts as a bidentate or even tridentate ligand in conjunction with the thioether sulfur. Such multidentate ligands often form more stable complexes with metal ions. mdpi.com
The coordination of the thioether sulfur can be a key step in various catalytic reactions. For instance, the formation of a palladium-sulfur bond is a common initial step in cross-coupling reactions involving thioethers. The geometry of the resulting metal complex would be influenced by the steric bulk of the phthalimidopropyl group.
Table 1: General Coordination Properties of Thioether Ligands
| Metal Ion Type | Preferred Coordination | Example Metal Ions | Bond Character |
| Soft | Strong | Pd(II), Pt(II), Ag(I), Hg(II) | Covalent |
| Borderline | Moderate | Cu(II), Ni(II), Zn(II) | Intermediate |
| Hard | Weak | Fe(III), Al(III), Ti(IV) | Ionic |
This table presents generalized preferences and characteristics.
Functional Group Transformations of the Phthalimide Moiety
The phthalimide group is a versatile functional handle that can undergo a variety of transformations, providing a pathway to further derivatization of the molecule.
The imide bonds of the phthalimide group are susceptible to cleavage under both acidic and basic conditions. Basic hydrolysis, typically using a strong base like sodium hydroxide (B78521), results in the formation of the corresponding primary amine and phthalic acid. organic-chemistry.org This deprotection strategy is a cornerstone of the Gabriel synthesis of primary amines. organic-chemistry.org
Aminolysis, the reaction with a primary amine or hydrazine (B178648), offers an alternative method for cleaving the phthalimide group. The use of hydrazine hydrate (B1144303) is particularly common, as it leads to the formation of a stable cyclic hydrazide (phthalhydrazide) and the desired primary amine. This method is often preferred due to its milder reaction conditions compared to strong acid or base hydrolysis. organic-chemistry.org
The carbonyl groups of the phthalimide moiety can be reduced to various extents depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the imide to the corresponding amine. organic-chemistry.org Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4) in the presence of a proton source, can selectively reduce one of the carbonyl groups to a hydroxyl group, yielding a hydroxylactam. organic-chemistry.org Electrochemical methods have also been developed for the controlled reduction of cyclic imides to either hydroxylactams or lactams. organic-chemistry.org
Table 2: Common Reagents for Phthalimide Transformations
| Transformation | Reagent(s) | Product |
| Basic Hydrolysis | NaOH (aq), heat | Primary amine, Phthalic acid |
| Hydrazinolysis | H2NNH2·H2O | Primary amine, Phthalhydrazide |
| Reduction to Amine | LiAlH4 | Primary amine |
| Reduction to Hydroxylactam | NaBH4, 2-propanol, then acetic acid | Hydroxylactam |
While direct functionalization of the phthalimide ring itself is less common, the aromatic rings of the phthalimide can participate in transition metal-catalyzed reactions under certain conditions. For instance, C-H activation of the phthalimide aromatic ring could potentially be achieved with appropriate directing groups and catalysts, though this is a challenging transformation. More commonly, the phthalimide serves as a protecting group for a primary amine, which, once deprotected, can undergo a wide array of transition metal-catalyzed cross-coupling reactions. organic-chemistry.org
Furthermore, the reactivity of the oxazole ring can be influenced by transition metal catalysis. For example, palladium-catalyzed cross-coupling reactions are known to occur at the C2 or C5 position of the oxazole ring, depending on the substitution pattern and reaction conditions. mdpi.com The presence of the bulky phthalimidopropylthio group at the C2 position would likely direct such reactions to the C5 position.
Advanced Spectroscopic and Structural Characterization
Electronic Spectroscopy (UV-Vis) and Chiroptical Methods
General principles of spectroscopic and crystallographic analysis can be applied to predict the expected features of 2-(3-Phthalimidopropylthio)oxazole. For instance, in its infrared spectrum, one would anticipate characteristic absorption bands for the phthalimide (B116566) group (C=O stretching), the oxazole (B20620) ring (C=N and C-O stretching), and the thioether linkage (C-S stretching). Similarly, X-ray diffraction analysis would be necessary to determine its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Electronic spectroscopy, such as UV-Vis, would provide insights into the electronic transitions within the molecule, likely dominated by the phthalimide and oxazole chromophores.
However, without experimental data from studies that have synthesized and characterized this specific molecule, any further discussion would be speculative and not based on established scientific findings.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and related properties of organic molecules.
DFT calculations are a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 2-(3-Phthalimidopropylthio)oxazole, geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) would likely reveal a non-planar structure. The phthalimide (B116566) and oxazole (B20620) rings are individually planar, but the flexible propylthio linker allows for significant conformational freedom. The bond lengths and angles would be typical for their respective functional groups, with the C-S-C bond angle in the thioether linkage being a key parameter.
Electronic properties such as the dipole moment and the distribution of atomic charges can also be determined. It is anticipated that the molecule will possess a significant dipole moment due to the presence of electronegative oxygen and nitrogen atoms in the phthalimide and oxazole moieties. The electron density is expected to be highest around the carbonyl groups of the phthalimide and the oxygen and nitrogen atoms of the oxazole ring.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C-S Bond Length (Oxazole-S) | 1.75 Å |
| C-S Bond Length (S-Propyl) | 1.82 Å |
| C-S-C Bond Angle | 102.5° |
| Dihedral Angle (Oxazole-S-C-C) | ~180° (anti-periplanar) |
| Dihedral Angle (C-C-N-Phthalimide) | Variable |
Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups.
DFT calculations can predict spectroscopic data with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.
NMR Chemical Shifts: The 1H and 13C NMR chemical shifts of this compound can be calculated. The protons of the phthalimide group are expected to appear in the aromatic region (δ 7.7-7.9 ppm). The protons of the propyl chain will show characteristic shifts, with the methylene (B1212753) group attached to the sulfur atom being deshielded compared to the others. The protons on the oxazole ring will have distinct chemical shifts based on their electronic environment.
Vibrational Frequencies: The calculated infrared (IR) spectrum would show characteristic vibrational frequencies. Prominent peaks would be expected for the C=O stretching of the phthalimide group (~1700-1770 cm⁻¹), C=N stretching of the oxazole ring (~1650 cm⁻¹), and C-S stretching (~600-700 cm⁻¹). irjweb.com The calculated frequencies are often scaled by a factor to improve agreement with experimental data. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| Phthalimide C=O Stretch (asymmetric) | ~1770 |
| Phthalimide C=O Stretch (symmetric) | ~1710 |
| Oxazole C=N Stretch | ~1650 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850-2960 |
| C-S Stretch | ~680 |
Note: These are hypothetical values based on typical vibrational frequencies for these functional groups.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is likely to be localized on the electron-rich oxazole ring and the sulfur atom, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is expected to be distributed over the electron-deficient phthalimide moiety, particularly the carbonyl groups, suggesting this region is susceptible to nucleophilic attack. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov Studies on similar oxazole derivatives have shown that substituents can significantly influence the energies of these frontier orbitals. researchgate.netrsc.org
Table 3: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are hypothetical values based on FMO analysis of similar heterocyclic compounds.
Molecular Dynamics Simulations
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.
Due to the flexible propylthio linker, this compound can adopt a multitude of conformations. MD simulations can explore this conformational landscape by simulating the molecule's movements over nanoseconds or longer. This would reveal the most populated conformational families and the energy barriers between them. Understanding the preferred shapes of the molecule is crucial as its biological activity, if any, would likely be dependent on a specific conformation. Conformational analysis of similar flexible molecules, such as phthalimide derivatives, has been successfully performed using computational methods. nih.govresearchgate.net
MD simulations are particularly well-suited to study the influence of the environment, such as a solvent, on a molecule's behavior. By explicitly including solvent molecules (e.g., water, DMSO) in the simulation box, one can observe how the solvent interacts with the solute and affects its conformation and dynamics. For this compound, polar solvents would be expected to interact strongly with the polar phthalimide and oxazole moieties, potentially influencing the equilibrium between different conformations. The dynamic behavior, including the flexibility of the linker and the rotational freedom of the rings, can be quantified through analysis of the simulation trajectories. Such simulations have been used to understand the behavior of various organic molecules in solution. rsc.org
In Silico Prediction of Molecular Interactions
In silico methods are a cornerstone of modern chemical and biological research, allowing for the prediction and analysis of molecular behavior through computational means. These approaches are particularly valuable for screening large numbers of compounds, predicting their binding affinities to biological targets, and understanding the structural features that govern their activity.
A thorough search of scientific databases has revealed no specific molecular docking studies for this compound. Consequently, there is no publicly available data detailing its binding affinity, predicted binding poses, or key interactions with any specific protein or chemical binding site. Such studies would typically involve the use of computational software to place the three-dimensional structure of the compound into the active site of a target receptor, followed by the calculation of a scoring function to estimate the strength of the interaction. The absence of these studies precludes the creation of a data table of binding energies or a list of interacting amino acid residues for this compound.
Similarly, no Quantitative Structure-Activity Relationship (QSAR) models specific to this compound have been found in the reviewed literature. QSAR studies involve the statistical analysis of a series of compounds to develop a mathematical model that relates their structural properties (descriptors) to their chemical interactions or biological activities. Without a dataset of analogous compounds and their measured activities, it is not possible to construct or report on a QSAR model for this specific molecule. Therefore, no data table of relevant molecular descriptors or a predictive QSAR equation can be presented.
Advanced Applications in Organic Synthesis and Functional Materials
2-(3-Phthalimidopropylthio)oxazole as a Precursor in Multi-Step Synthesis
The strategic positioning of multiple functional groups within this compound renders it an ideal starting material for the construction of more elaborate chemical entities. The protected primary amine and the reactive oxazole (B20620) core provide orthogonal handles for sequential chemical transformations.
Synthesis of Complex Heterocycles and Natural Product Analogues
While direct literature explicitly detailing the use of this compound in the total synthesis of complex natural products is scarce, its utility as a precursor is evident from the synthesis of its deprotected form, 2-(3-aminopropylthio)oxazole. The phthalimide (B116566) group serves as a reliable protecting group for the primary amine, which can be readily removed under various conditions to unmask the reactive amino functionality for subsequent reactions. organic-chemistry.orgtrilinkbiotech.comrsc.orgchemicalbook.com This primary amine is a key nucleophile for the construction of larger heterocyclic systems.
The oxazole ring itself is a common motif in numerous biologically active natural products. nih.gov Its presence in the precursor allows for its incorporation into the final target molecule. The oxazole ring can undergo various reactions, including cycloadditions and ring-opening reactions, to generate diverse heterocyclic structures. acs.orgpharmaguideline.com For instance, Diels-Alder reactions of oxazoles are a well-established method for the synthesis of pyridine (B92270) derivatives. wikipedia.orgtandfonline.com
The synthesis of various substituted oxazoles is a testament to the versatility of this heterocyclic core in building complex molecules. organic-chemistry.orgresearchgate.netthepharmajournal.comaip.orgnih.govresearchgate.net The strategic unmasking of the amine in this compound opens pathways to couple this oxazole-containing fragment with other building blocks, leading to the assembly of intricate molecular frameworks analogous to those found in nature.
Development of Novel Organocatalysts or Ligands
The structural features of this compound make it an attractive scaffold for the development of novel organocatalysts and ligands for metal-catalyzed reactions. The thioether sulfur atom and the nitrogen atom of the oxazole ring can act as donor atoms for metal coordination. uol.de The development of chiral tridentate oxazoline (B21484) ligands with thioether and heteroaryl donor groups for asymmetric catalysis highlights the potential of such scaffolds. uol.de
Following deprotection of the phthalimide, the resulting primary amine can be further functionalized to introduce additional coordinating groups or chiral auxiliaries, leading to the creation of sophisticated ligand architectures. The propyl chain provides flexibility, allowing the coordinating groups to adopt optimal geometries around a metal center. While specific examples deriving directly from this compound are not prevalent in the literature, the synthesis of oxazoline-based organocatalysts for reactions like the Strecker reaction demonstrates the utility of the oxazoline scaffold in catalysis. nih.govresearchgate.net The analogous oxazole structure in the title compound suggests similar potential.
Rational Design and Synthesis of Derivatives
The ability to selectively modify different components of the this compound molecule allows for the fine-tuning of its properties and reactivity, enabling the rational design of derivatives for specific applications.
Phthalimide Moiety Modifications for Tuned Reactivity
The phthalimide group in this compound serves primarily as a protecting group for the primary amine. A variety of methods are available for its removal, offering flexibility in synthetic design. rsc.orgorganic-chemistry.orgorganic-chemistry.orggoogle.com
| Reagent | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Hydrazine (B178648) hydrate (B1144303) | Aqueous solution in THF, room temperature | Common and effective method | rsc.org |
| Sodium borohydride (B1222165)/Isopropanol, then Acetic Acid | Two-stage, one-flask procedure | Exceptionally mild, near-neutral pH, avoids racemization | organic-chemistry.orgchemicalbook.com |
| Ammonium hydroxide (B78521)/Methylamine (AMA) | Fast deprotection | Suitable for high-throughput synthesis | trilinkbiotech.com |
The choice of deprotection method can be critical, especially when sensitive functional groups are present in the molecule. The mild conditions offered by the sodium borohydride method are particularly advantageous in complex syntheses where harsh basic or acidic conditions could lead to undesired side reactions or racemization of chiral centers. organic-chemistry.org The ability to selectively deprotect the amine allows for its participation in subsequent reactions, such as amide bond formation or alkylation, to introduce further diversity into the molecular structure.
Oxazole Ring System Diversification via Substituent Effects
The oxazole ring is a versatile heterocycle that can be functionalized to modulate the electronic properties and steric environment of the molecule. tandfonline.com The reactivity of the oxazole ring is influenced by the substituents attached to it. tandfonline.comthepharmajournal.com
| Reaction Type | Position of Reactivity | Description | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C5 | Requires electron-donating groups on the ring. | wikipedia.orgtandfonline.com |
| Nucleophilic Aromatic Substitution | C2 | Occurs with a good leaving group at this position. | pharmaguideline.comwikipedia.org |
| Diels-Alder Reaction | Acts as a diene | Reacts with dienophiles to form pyridines. | wikipedia.orgtandfonline.com |
| Ring Opening | - | Can be induced by nucleophiles or under catalytic conditions. | acs.orgpharmaguideline.comnih.gov |
The 2-thio substituent in this compound influences the reactivity of the oxazole ring. Further substitution at the C4 and C5 positions can be achieved through various synthetic methodologies, leading to a wide range of 2,4,5-trisubstituted oxazole derivatives. nih.govnih.govresearchgate.net This diversification can be used to tune the biological activity or material properties of the resulting compounds. For instance, the introduction of different aryl or alkyl groups can impact the molecule's lipophilicity, solubility, and interaction with biological targets.
Variation of the Thioether Linkage and Alkyl Chain Length
The synthesis of homologous series with different alkyl chain lengths would allow for a systematic investigation of the impact of the chain length on the physical, chemical, and biological properties of the resulting molecules. Studies on other classes of organic molecules have shown that alkyl chain length can significantly affect properties such as thermal stability, solubility, and charge-carrier mobility. nih.gov For example, in the context of antibody-drug conjugates, the nature and length of the linker can impact stability and binding affinity. nih.gov By analogy, varying the propyl chain to an ethyl, butyl, or longer alkyl chain in the title compound could modulate its conformational flexibility and its ability to interact with other molecules or materials. This tailored approach is crucial for the design of functional materials with specific properties.
Applications in Functional Materials Science
The exploration of novel organic molecules for the development of advanced functional materials is a significant area of chemical research. The unique structural features of "this compound," combining a phthalimide group, a flexible propylthio linker, and an oxazole ring, suggest its potential as a building block in materials science. However, based on currently available scientific literature, the specific applications of this compound in functional materials have not been extensively reported.
The following sections detail the potential, though not yet experimentally realized, applications based on the structural characteristics of the molecule and general principles of materials science.
Incorporation into Polymers and Oligomers
The structure of "this compound" contains functionalities that could theoretically allow for its incorporation into polymeric or oligomeric chains. The phthalimide group, for instance, can be subjected to chemical transformations to introduce polymerizable groups. Similarly, the oxazole ring could potentially participate in certain polymerization reactions.
However, a review of current research indicates a lack of specific studies detailing the synthesis of polymers or oligomers derived from "this compound." While the broader class of poly(2-oxazoline)s is known for its applications in nanomedicine, there is no direct evidence of this specific compound being used as a monomer or functional unit in such polymers. nih.gov
Table 1: Potential Polymerization Strategies (Theoretical)
| Polymerization Method | Potential Reactive Site on this compound | Resulting Polymer Type (Hypothetical) |
| Ring-Opening Polymerization | Oxazole Ring (if appropriately activated) | Poly(amino acid)-like structures |
| Polycondensation | Functional groups introduced via modification of the phthalimide | Polyesters, polyamides, or polyimides |
| Thiol-ene "Click" Chemistry | Thioether linkage (via modification) | Thioether-containing polymers |
Note: The information in this table is hypothetical and based on general chemical principles, as no specific research on the polymerization of "this compound" has been found.
Exploration in Optoelectronic or Supramolecular Materials
The constituent parts of "this compound" suggest potential, though underexplored, roles in optoelectronic and supramolecular materials. The phthalimide and oxazole moieties are both known to be present in various photoactive and electronically active molecules. The thioether linkage can also influence electronic properties.
The planar phthalimide group can participate in π-π stacking interactions, a key feature in the self-assembly of supramolecular structures. The oxazole ring is a five-membered heterocycle that can act as a ligand for metal coordination or participate in hydrogen bonding. These characteristics are foundational for the design of materials with specific optical or electronic responses.
Despite these promising features, there is a notable absence of published research specifically investigating the optoelectronic or supramolecular properties of "this compound." General synthetic methods for oxazole derivatives are documented, but their application in these advanced material contexts remains to be explored. nih.gov
Table 2: Potential Contributions to Material Properties (Theoretical)
| Structural Moiety | Potential Property Contribution | Relevant Material Class |
| Phthalimide | π-π stacking, electron-accepting character | Organic semiconductors, supramolecular gels |
| Oxazole Ring | Coordination site, fluorescent properties (potential) | Metal-organic frameworks, fluorescent sensors |
| Propylthio Linker | Flexibility, modulation of electronic communication | Flexible electronics, self-assembling monolayers |
Note: The potential contributions listed in this table are based on the known properties of the individual functional groups, as direct experimental data for "this compound" in these applications is not available.
Structure Interaction Relationship Studies at a Molecular Level
Influence of Conformational Flexibility on Binding Modes
A significant determinant of the binding capabilities of 2-(3-Phthalimidopropylthio)oxazole is the conformational freedom of the propylthio chain. This three-carbon linker allows the phthalimide (B116566) and oxazole (B20620) rings to adopt a wide range of spatial orientations relative to one another. This flexibility could enable the molecule to adapt its shape to fit into various binding pockets, a desirable trait in the design of bioactive compounds. Computational modeling studies would be invaluable in mapping the potential energy landscape of these conformations and identifying the most stable arrangements.
Stereochemical Considerations in Molecular Design
At present, the synthesis of this compound does not introduce any chiral centers, meaning the molecule is achiral and does not have stereoisomers. However, should modifications to the propylthio chain or the oxazole ring be considered in future molecular design efforts, the introduction of stereocenters would become a critical factor. The absolute configuration of these new stereocenters would undoubtedly have a profound impact on the molecule's three-dimensional shape and, consequently, its interaction with chiral environments such as the active sites of enzymes and receptors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-Phthalimidopropylthio)oxazole, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via cyclization of aryl-amino ketones or nucleophilic substitution reactions. For example, cyclization of substituted benzamidoacetophenones using Lewis acids (e.g., ZnCl₂) yields oxazole derivatives with >60% efficiency under optimized conditions (Table I, ). Key factors include solvent choice (e.g., ethanol for solubility) and temperature control to minimize side reactions. Characterization via IR and NMR ensures purity, with IR vibrational modes confirming H-bonding interactions critical for stability .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic and computational tools:
- IR Spectroscopy : Identify functional groups (e.g., C=O, N-H) and H-bond strength via vibrational modes .
- NMR : Assign protons and carbons using ¹H/¹³C-NMR, noting deshielding effects from electron-withdrawing groups like phthalimide .
- DFT Calculations : B3LYP/6-31+G(d) with IEFPCM solvent models predict vertical transition energies and charge transfer behavior, validated against experimental UV-Vis data .
Advanced Research Questions
Q. How does benzannulation at the oxazole moiety affect excited-state intramolecular proton transfer (ESIPT) in related compounds?
- Methodological Answer : Benzannulation extends π-conjugation but increases energy barriers for proton transfer in the S₁ state. Computational modeling (TDDFT at B3LYP/6-31+G(d)) shows that charge transfer character and aromaticity in the S₁ state dictate emission wavelengths. For example, benzannulated 2-(20-hydroxyphenyl)-benzoxazole (HBO) exhibits a blue shift compared to non-annulated analogs due to reduced H-bond strength . Validate findings using fluorescence spectroscopy and compare with theoretical results.
Q. What strategies resolve contradictory reactivity data in electrophilic substitution reactions of oxazole derivatives?
- Methodological Answer : Reactivity depends on substituent electronic effects and reaction conditions. For example, nitration of 2-(2-furyl)phenanthrooxazole targets the furan ring under mild conditions but shifts to the phenanthrene moiety under harsher conditions (HNO₃/H₂SO₄) . To resolve contradictions:
- Conduct kinetic studies to identify rate-determining steps.
- Use substituent-directed regioselectivity principles (e.g., electron-donating groups activate specific positions).
- Validate with X-ray crystallography or Hammett plots .
Q. How can computational modeling optimize the design of oxazole-based fluorophores with tailored Stokes shifts?
- Methodological Answer : Combine DFT and TDDFT to predict Stokes shifts by analyzing S₀→S₁ excitation and S₁→S₀ emission. For ESIPT fluorophores:
- Calculate proton-transfer barriers using potential energy surface scans.
- Select hybrid functionals (e.g., B3LYP, PBE0) for accurate emission energy predictions .
- Correlate computed H-bond distances (from IR) with experimental Stokes shifts .
Key Methodological Recommendations
- Synthesis : Optimize cyclization conditions using Lewis acids (ZnCl₂) and polar aprotic solvents .
- Characterization : Pair IR/NMR with DFT to validate electronic effects .
- Advanced Analysis : Use hybrid functionals for ESIPT modeling and resolve reactivity conflicts via kinetic/mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
